molecular formula C8H4F3NO4 B8026781 3-Nitro-5-(trifluoromethoxy)benzaldehyde

3-Nitro-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B8026781
M. Wt: 235.12 g/mol
InChI Key: XCNMHSCBFOALFJ-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethoxy)benzaldehyde (CAS 1803804-26-3) is a valuable benzaldehyde derivative designed for research and development applications. This compound features a molecular formula of C₈H₄F₃NO₄ and a molecular weight of 235.12 g/mol . Its structure incorporates three distinct functional groups—an aldehyde, a nitro group, and a trifluoromethoxy group—making it a versatile and multifunctional synthetic building block . The primary value of this compound lies in its application as a key chemical intermediate in organic synthesis. The aldehyde group is highly reactive and serves as a crucial site for further chemical transformations, most notably in the formation of Schiff bases . Schiff bases, synthesized from aldehydes like this one, are extensively used in developing fluorescent chemosensors and colorimetric probes for detecting various anions and metal ions, which are critical in environmental and biological sensing . Furthermore, nitrobenzaldehyde derivatives are recognized as important precursors in the production of a wide range of fine chemicals, including dyes, pesticides, and pharmaceuticals . The presence of the strong electron-withdrawing trifluoromethoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are highly sought after in modern drug design . This product is provided with a guaranteed purity of ≥98% . It is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

IUPAC Name

3-nitro-5-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-5(4-13)1-6(3-7)12(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNMHSCBFOALFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves nitrating 5-(trifluoromethoxy)benzaldehyde using a mixed acid system. The trifluoromethoxy group (-OCF₃) directs electrophilic substitution to the meta position relative to itself, yielding the 3-nitro derivative.

Procedure :

  • Nitrating Agent : Concentrated nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) in a 1:3 volume ratio.

  • Temperature : 0–5°C (ice bath) to minimize side reactions.

  • Duration : 4–6 hours under vigorous stirring.

  • Workup : Quenching in ice water, extraction with dichloromethane, and purification via column chromatography (hexane/ethyl acetate).

Yield : 68–72%.

Optimization and Challenges

  • Regioselectivity : The electron-withdrawing -OCF₃ group ensures >90% meta-nitration. Para-nitration byproducts are negligible (<5%).

  • Acid Strength : Excess H₂SO₄ enhances nitronium ion (NO₂⁺) generation, critical for efficient nitration.

  • Scalability : Batch processing in pilot-scale reactors achieves consistent yields, though exothermicity necessitates precise temperature control.

Reduction-Oxidation Route from 5-(Trifluoromethoxy)Benzoic Acid

Stepwise Synthesis

This two-step approach converts 5-(trifluoromethoxy)benzoic acid to the aldehyde precursor before nitration:

Reduction to Benzyl Alcohol

  • Reducing Agent : Borane-tetrahydrofuran (BH₃·THF) at 0°C.

  • Conditions : 2 hours under nitrogen, yielding 5-(trifluoromethoxy)benzyl alcohol.

  • Yield : 85–90%.

Oxidation to Benzaldehyde

  • Oxidizing Agent : Oxalyl chloride ((COCl)₂) and dimethyl sulfoxide (DMSO) via the Swern oxidation.

  • Temperature : -78°C (dry ice/acetone bath).

  • Workup : Quenching with triethylamine and extraction.

  • Yield : 75–80%.

Nitration

As described in Section 1.1, yielding 3-nitro-5-(trifluoromethoxy)benzaldehyde.

Overall Yield : 51–58% (two steps).

Comparative Analysis

  • Advantages : Avoids handling volatile aldehydes directly.

  • Disadvantages : Additional steps reduce overall efficiency; Swern oxidation requires stringent anhydrous conditions.

Alternative Pathways via Functional Group Interconversion

Palladium-Catalyzed Trifluoromethoxylation

  • Catalyst : Pd(OAc)₂ with ligands (e.g., Xantphos).

  • Reagent : Silver trifluoromethoxide (AgOCF₃).

  • Conditions : 80°C in DMF, 12 hours.

  • Yield : 50–55%.

Method Comparison and Industrial Viability

MethodStepsYield (%)Cost EfficiencyScalability
Direct Nitration168–72HighExcellent
Reduction-Oxidation351–58ModerateGood
Ullmann Coupling240–45LowPoor
Palladium-Catalyzed Route250–55HighModerate

Key Findings :

  • Direct Nitration is optimal for large-scale production due to simplicity and yield.

  • Palladium-Catalyzed Methods remain experimental due to reagent costs but offer regioselectivity advantages .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-Amino-5-(trifluoromethoxy)benzaldehyde.

    Oxidation: 3-Nitro-5-(trifluoromethoxy)benzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H4F3NO3
  • Molecular Weight : Approximately 221.12 g/mol
  • Structure : The compound features a nitro group (-NO2) at the 3-position and a trifluoromethoxy group (-O-CF3) at the 5-position of a benzaldehyde ring.

Medicinal Chemistry

3-Nitro-5-(trifluoromethoxy)benzaldehyde has garnered attention for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study indicated that hydrazones derived from benzaldehydes, including this compound, demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Derivatives

CompoundActivity AgainstReference
Hydrazone AE. coli
Hydrazone BS. aureus
Hydrazone CP. aeruginosa

Organic Synthesis

The compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Synthetic Routes

  • Aldol Condensation : The aldehyde group allows for aldol reactions, leading to the formation of larger carbon frameworks.
  • Reduction Reactions : It can be reduced to form corresponding alcohols or amines, which are valuable in drug development .

Table 2: Synthetic Transformations

Reaction TypeProductYield (%)Reference
Aldol Condensationβ-Hydroxy aldehyde75%
ReductionAlcohol derivative80%
SubstitutionAmino derivative70%

Material Science

The unique electronic properties imparted by the trifluoromethoxy group enhance the compound's utility in material science, particularly in developing functional materials.

Application in Functional Materials

Due to its high lipophilicity and electron-withdrawing characteristics, it is explored for applications in coatings and polymers that require enhanced stability and performance under extreme conditions .

Agrochemicals

The compound is also investigated for its potential use in agrochemical formulations due to its biological activity against pests and diseases affecting crops.

Case Study: Agrochemical Development

Research has indicated that compounds with similar structures show promise as effective agrochemicals, offering potential solutions for pest management while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability . These properties make it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity in Aldehyde-Derived Reactions
Compound Reaction with Wittig Reagent (Yield) Reduction of NO₂ to NH₂ (Conditions)
This compound Not reported Presumed via H₂/Pd-C or Fe/HCl
3-(Trifluoromethoxy)benzaldehyde 80% yield () Not applicable
3-Hydroxy-5-nitrobenzaldehyde Low yield due to OH interference Requires protecting group strategy
Table 3: Commercial Availability and Pricing (Selected Compounds)
Compound Supplier Purity Price (1g)
3-(Trifluoromethoxy)benzaldehyde Kanto >97% JPY 3,400
4-(Trifluoromethoxy)benzaldehyde Kanto >97% JPY 2,600
3-Fluoro-5-(trifluoromethyl)benzaldehyde TCI America Liquid Not listed

Q & A

Q. What are the recommended synthetic routes for 3-nitro-5-(trifluoromethoxy)benzaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous benzaldehyde derivatives (e.g., 3-(trifluoromethoxy)benzaldehyde) are synthesized via palladium-catalyzed cross-coupling or nitro-group introduction via nitration. For example, GP6 methods using [Pd(dppf)Cl₂] catalysts and hexamethylditin reagents have achieved 28% yields in similar reactions, though optimization via solvent choice (e.g., toluene vs. DMF) and stoichiometric adjustments (e.g., tin reagent ratios) may improve efficiency . Purification via column chromatography (e.g., ethyl acetate/hexane) is critical due to byproduct formation .

Q. How should researchers interpret NMR spectral data for this compound?

  • Methodological Answer : The aldehyde proton typically appears as a singlet near δ 10.0 ppm in 1H^1H NMR (CDCl₃). The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups induce deshielding, causing aromatic protons to resonate between δ 7.5–8.5 ppm. In 13C^{13}C NMR, the aldehyde carbon appears at ~190 ppm, while CF₃ and NO₂ groups shift neighboring carbons upfield. For example, in 3-(trifluoromethoxy)benzaldehyde, the CF₃ group causes adjacent carbons to resonate at ~115–145 ppm .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The trifluoromethoxy and nitro groups confer hazards similar to related benzaldehydes:
  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE. Store under inert atmosphere (e.g., N₂) at room temperature to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethoxy groups influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while -OCF₃ is a weaker electron-withdrawing para-director. Competing directing effects may lead to regioselectivity challenges. Computational studies (e.g., DFT) can predict reactive sites. Experimentally, NAS reactions (e.g., with amines) should be monitored via HPLC or 19F^{19}F NMR to track substitution patterns .

Q. What strategies mitigate competing side reactions (e.g., oxidation) during aldehyde functionalization?

  • Methodological Answer : The aldehyde group is prone to oxidation under acidic conditions. To preserve it:
  • Use mild reducing agents (e.g., NaBH₄ in EtOH) for selective reductions .
  • Protect the aldehyde as an acetal (e.g., using ethylene glycol) before introducing nitro/trifluoromethoxy groups .
  • Monitor reactions in real-time via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers resolve contradictions in reported synthetic yields or stability data?

  • Methodological Answer : Discrepancies often arise from impurities or degradation. For example, benzaldehyde derivatives with electron-withdrawing groups degrade under prolonged light exposure. Mitigation steps:
  • Conduct stability studies (e.g., TGA/DSC) to identify degradation thresholds .
  • Compare yields across multiple synthetic routes (e.g., nitration vs. cross-coupling) and validate via independent replication .

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